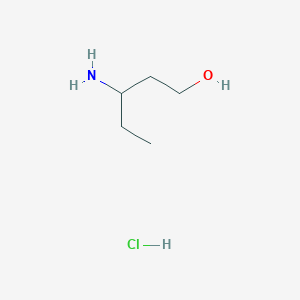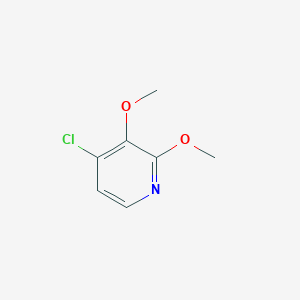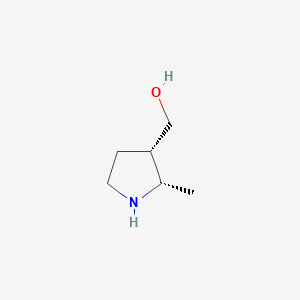
3-Aminopentan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopentan-1-OL hydrochloride is a chemical compound with the molecular formula C5H14ClNO It is a derivative of pentanol, where an amino group is attached to the third carbon atom, and it is in the form of a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopentan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-pentanol and ammonia.
Amination Reaction: The 3-pentanol undergoes an amination reaction where the hydroxyl group is replaced by an amino group. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The resulting 3-aminopentanol is then reacted with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the amination process.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Advanced purification techniques like crystallization and distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopentan-1-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Reagents like lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or other nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
3-Aminopentan-1-OL hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-Aminopentan-1-OL hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopentanol: The non-hydrochloride form of the compound.
5-Amino-1-pentanol: Another amino alcohol with a different position of the amino group.
3-Aminobutanol: A shorter-chain analog with similar properties.
Uniqueness
3-Aminopentan-1-OL hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and interactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
Propiedades
IUPAC Name |
3-aminopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVULAHHBXAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B7966850.png)


![1H-pyrrolo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B7966870.png)



![3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B7966915.png)


![tert-butyl N-[2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B7966927.png)


